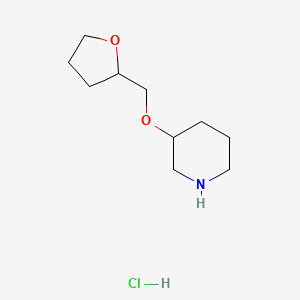

3-((Tetrahydrofuran-2-yl)methoxy)piperidine hydrochloride

Descripción

CAS Registry and Structural Nomenclature

3-((Tetrahydrofuran-2-yl)methoxy)piperidine hydrochloride is uniquely identified by its CAS Registry Number 933736-25-5 , a universal identifier critical for unambiguous chemical referencing. The compound’s structural nomenclature reflects its hybrid heterocyclic architecture, combining a piperidine backbone with a tetrahydrofuran-derived methoxy substituent.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 933736-25-5 | |

| Systematic Name | This compound |

The "tetrahydrofuran-2-yl" moiety denotes a saturated five-membered oxygen-containing ring substituted at the second position, while "piperidine" indicates a six-membered amine ring. The hydrochloride salt form is explicitly noted in the suffix.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₂₀ClNO₂ encapsulates the compound’s elemental composition, with a calculated molecular weight of 221.72 g/mol . This aligns with the sum of atomic masses:

- Carbon (12.01 × 10) = 120.10

- Hydrogen (1.01 × 20) = 20.20

- Chlorine (35.45 × 1) = 35.45

- Nitrogen (14.01 × 1) = 14.01

- Oxygen (16.00 × 2) = 32.00

Total = 221.76 g/mol (theoretical), consistent with reported experimental values.

| Component | Count | Contribution (g/mol) |

|---|---|---|

| Carbon (C) |

Propiedades

IUPAC Name |

3-(oxolan-2-ylmethoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-3-9(7-11-5-1)13-8-10-4-2-6-12-10;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAPVTIGDKKONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCC2CCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Key Intermediates

- Tetrahydrofuran-2-yl methanol : Typically prepared or sourced as a chiral alcohol, this intermediate provides the tetrahydrofuran moiety.

- 3-Aminopiperidine or 3-Hydroxypiperidine derivatives : These serve as the piperidine core which will be functionalized.

Ether Formation via Nucleophilic Substitution

One of the primary approaches to synthesize 3-((Tetrahydrofuran-2-yl)methoxy)piperidine involves the nucleophilic substitution of a suitable leaving group on the tetrahydrofuran-2-yl methanol derivative by the nucleophilic site on the piperidine ring.

- Method : Activation of tetrahydrofuran-2-yl methanol as a halide (e.g., mesylate or tosylate) or via direct halogenation to form a good leaving group.

- Reaction : The 3-hydroxypiperidine or 3-aminopiperidine attacks the activated tetrahydrofuran derivative, forming the ether linkage.

- Solvents : Commonly used solvents include tetrahydrofuran (THF), methanol, or other polar aprotic solvents to facilitate nucleophilic substitution.

- Conditions : Mild heating (room temperature to 60°C) and the presence of base (such as triethylamine or DIPEA) to neutralize acid byproducts.

Reduction and Functional Group Transformations

In cases where the piperidine derivative is initially a lactam or ketone (e.g., 3-aminopiperidin-2-one hydrochloride), reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran is employed to obtain the corresponding amine.

- Example : Reduction of (R)-3-aminopiperidin-2-one hydrochloride with 1.5 to 2.0 equivalents of LiAlH4 in THF at 10–45°C, followed by heating at 45–70°C to complete reduction.

- Isolation : The amine is then converted to its hydrochloride salt by treatment with concentrated hydrochloric acid.

- Note : This method ensures high stereochemical purity and yield of the piperidine amine intermediate, which can then be functionalized further.

Salt Formation

After the ether formation, the free base of 3-((Tetrahydrofuran-2-yl)methoxy)piperidine is converted into the hydrochloride salt for improved stability, crystallinity, and handling.

- Procedure : The free base is treated with concentrated hydrochloric acid in a suitable solvent such as methanol or methyl tert-butyl ether.

- Isolation : The hydrochloride salt precipitates and is isolated by filtration and washing.

- Purity : This step often improves the purity and facilitates downstream applications.

Data Table: Typical Reaction Conditions for Preparation

| Step | Reagents/Conditions | Temperature Range | Solvent(s) | Notes |

|---|---|---|---|---|

| Reduction of lactam | LiAlH4 (1.5–2.0 eq) | 10–45°C (addition), 45–70°C (heating) | Tetrahydrofuran (THF) | Ensures amine formation from lactam |

| Activation of alcohol | Mesyl chloride or tosyl chloride | 0–25°C | Dichloromethane, THF | Forms good leaving group on tetrahydrofuran alcohol |

| Ether formation | 3-Aminopiperidine or 3-hydroxypiperidine + base (e.g., DIPEA) | Room temp to 60°C | THF, methanol | Nucleophilic substitution step |

| Hydrochloride salt formation | Concentrated HCl | 0–25°C | Methanol, MTBE | Salt precipitation and isolation |

Research Findings and Optimization Notes

- Equivalents of reagents : The use of approximately 1.6 equivalents of lithium aluminum hydride has been found optimal for the reduction step to balance reaction completeness and reagent economy.

- Temperature control : Maintaining the reaction temperature during reduction and ether formation is critical to prevent side reactions and racemization.

- Solvent choice : Tetrahydrofuran is preferred due to its ability to dissolve both reagents and its compatibility with LiAlH4 reductions.

- Purification : Filtration of the hydrochloride salt is an effective method for isolation, avoiding complex chromatographic steps.

- Scalability : The described methods have been demonstrated on kilogram scales, indicating suitability for industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-((Tetrahydrofuran-2-yl)methoxy)piperidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

3-((Tetrahydrofuran-2-yl)methoxy)piperidine hydrochloride is primarily recognized for its potential as a therapeutic agent. Its structural features make it a candidate for developing drugs targeting specific biological pathways, particularly in oncology.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, related piperidine derivatives have been shown to act as IKZF2 degraders, which are crucial in treating various cancers, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) . The mechanism involves the selective degradation of IKZF2 protein levels, which is associated with tumor progression.

Neuropharmacological Applications

Piperidine derivatives are widely studied for their neuropharmacological effects. The compound may influence neurotransmitter systems, potentially leading to applications in treating neurological disorders such as schizophrenia or depression . The methoxy group in its structure can enhance lipophilicity, improving blood-brain barrier penetration.

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements have focused on using environmentally friendly solvents and catalysts to improve the efficiency of synthesis processes .

Synthetic Routes

A common synthetic route includes the alkylation of piperidine with tetrahydrofuran derivatives, followed by methoxylation. This method has been documented to yield high-purity compounds suitable for biological testing.

Analytical Applications

In addition to its pharmaceutical potential, this compound can be utilized in analytical chemistry for developing new methodologies in compound analysis.

Chromatographic Techniques

The compound's unique structure allows it to be a standard reference in chromatographic methods such as HPLC (High Performance Liquid Chromatography) and GC (Gas Chromatography), aiding in the assessment of similar compounds .

Case Studies

Several case studies highlight the efficacy of piperidine derivatives, including this compound:

Mecanismo De Acción

The mechanism of action of 3-((Tetrahydrofuran-2-yl)methoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Piperidine Derivatives

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 3-((Tetrahydrofuran-2-yl)methoxy)piperidine hydrochloride and related compounds:

Notes:

- †Molecular details for the target compound are inferred from naming conventions. The THF-methoxy group likely increases polarity compared to diphenylmethoxy () but reduces aromatic interactions compared to Paroxetine ().

- Substituent bulkiness varies: diphenylmethoxy () > THF-methoxy ≈ chlorophenylpropoxy () > benzodioxolyloxy ().

Regulatory and Handling Considerations

- 4-(Diphenylmethoxy)piperidine HCl : Requires ventilation and protective equipment during handling due to acute hazards .

- BF 2649 : Likely subject to controlled substance regulations given its CNS activity .

- Paroxetine HCl : Heavily regulated as a prescription drug .

- 3-((Tetrahydrofuran-2-yl)methoxy)piperidine HCl: No specific regulatory data, but THF-containing compounds often require flammability precautions.

Actividad Biológica

3-((Tetrahydrofuran-2-yl)methoxy)piperidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tetrahydrofuran moiety and a methoxy group. This unique structure may influence its interaction with biological targets, making it a subject of pharmacological studies.

Table 1: Chemical Structure

| Component | Structure |

|---|---|

| Piperidine | Piperidine |

| Tetrahydrofuran | Tetrahydrofuran |

| Methoxy Group | Methoxy |

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

- Opioid Receptor Modulation : The compound has shown potential as a selective antagonist for the kappa opioid receptor (KOR), which is significant in pain management and addiction treatment. In vitro studies demonstrated that it binds selectively to KOR with high affinity, indicating its potential for therapeutic applications in managing opioid-related disorders .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, showing promising antiproliferative effects with IC50 values in the micromolar range. For instance, one study reported an IC50 value of 9.28 µM against pancreatic ductal adenocarcinoma cells .

- Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. It has been shown to modulate neurotransmitter systems, which could help alleviate symptoms associated with conditions like Alzheimer's disease .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several pathways have been identified:

- Kappa Opioid Receptor Antagonism : By blocking KOR, the compound may reduce the adverse effects associated with opioid use while providing analgesic benefits.

- Inhibition of Proliferation Pathways : The anticancer properties may be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, although specific pathways remain to be fully elucidated.

Study 1: Kappa Opioid Receptor Antagonism

A study conducted by researchers highlighted the efficacy of this compound as a KOR antagonist. The compound was tested in animal models where it demonstrated a significant reduction in pain response without the typical side effects associated with traditional opioids .

Study 2: Anticancer Activity

In vitro assays were performed on various cancer cell lines, including pancreatic cancer cells. The results indicated that the compound inhibited cell growth effectively, suggesting its potential as an adjunct therapy in cancer treatment .

Study 3: Neuroprotective Effects

In a neurodegenerative disease model, the compound was shown to enhance cognitive function and reduce neuronal damage through modulation of neurotransmitter levels. This suggests its potential application in treating conditions such as Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-((Tetrahydrofuran-2-yl)methoxy)piperidine hydrochloride, and what key reagents are involved?

- Methodological Answer : The synthesis typically involves oximation with hydroxylamine hydrochloride to form oximes, followed by reduction or substitution reactions. For example, methoxyacetophenone derivatives can be converted to primary amines via catalytic hydrogenation or LiAlH4 reduction . Piperidine ring functionalization may require protection/deprotection strategies to avoid side reactions. Key reagents include hydroxylamine hydrochloride, hydrogen peroxide (for oxidation), and palladium catalysts (for hydrogenation) .

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

- Methodological Answer : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) for purification. Structural confirmation requires a combination of -NMR (to verify piperidine and tetrahydrofuran ring protons), -NMR (to confirm methoxy and quaternary carbons), and mass spectrometry (ESI-MS for molecular ion peak at m/z ~247.73) . Cross-reference with PubChem data for spectral validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to limited toxicity data, assume irritant and toxic properties. Use PPE: nitrile gloves, lab coats, and ANSI-approved safety goggles. Work in a fume hood to avoid inhalation of aerosols. Store at 2–8°C in airtight containers to prevent hygroscopic degradation . In case of skin contact, wash immediately with soap and water; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can researchers optimize substitution reactions at the piperidine or tetrahydrofuran moieties to improve yield?

- Methodological Answer : For substitutions on the piperidine ring, use anhydrous conditions (e.g., THF or DMF as solvents) and catalysts like Pd(OAc) for cross-coupling reactions. Steric hindrance at the tetrahydrofuran methoxy group may require elevated temperatures (80–100°C) or microwave-assisted synthesis. Monitor reaction progress via TLC (silica GF254) and optimize equivalents of nucleophiles (e.g., Grignard reagents) to minimize byproducts .

Q. How should conflicting data on the compound’s biological activity (e.g., receptor binding vs. in vitro assays) be resolved?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents) or stereochemical variations. Perform HPLC purity analysis (C18 column, 0.1% TFA in water/acetonitrile) to confirm >95% purity. For stereospecific activity, compare enantiomers using chiral chromatography (Chiracel OD-H column) and validate receptor-binding assays with positive controls (e.g., paroxetine derivatives in serotonin transporter studies) .

Q. What experimental design considerations are essential for in vivo pharmacokinetic studies of this compound?

- Methodological Answer : Administer via intravenous bolus (dose: 1–5 mg/kg in rodents) to assess bioavailability. Collect plasma samples at 0.5, 1, 2, 4, and 8 hours post-dose. Use LC-MS/MS for quantification (MRM transition: m/z 248 → 154). Account for metabolite formation by incubating liver microsomes (human/rat) with NADPH and analyzing via UPLC-QTOF .

Q. How can computational modeling aid in predicting the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target receptors (e.g., 5-HT or σ receptors). Parameterize the ligand with Gaussian 09 (B3LYP/6-31G* basis set) for charge distribution. Validate predictions with SPR (surface plasmon resonance) binding assays (KD < 10 µM indicates high affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.